

Application Note & Protocol: Synthesis of 5,15-Diphenylporphyrin from Dipyrromethane

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Compound of Interest

Compound Name: 5,15-Diphenylporphyrin

Cat. No.: B1663767

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Audience: Researchers, scientists, and drug development professionals.

Introduction

5,15-Diphenylporphyrin (5,15-DPP) is a versatile synthetic porphyrin with applications in diverse fields, including as a photosensitizer in photodynamic therapy, a building block for supramolecular assemblies, and a ligand in coordination chemistry.^[1] Its strategic placement of phenyl groups at the meso-positions leaves two meso-positions and all β -positions unsubstituted, making it an ideal platform for further functionalization.^{[1][2]} This document provides a detailed protocol for the synthesis of **5,15-diphenylporphyrin** via the [2+2] condensation of dipyrromethane with benzaldehyde, a method widely recognized for its efficiency and scalability.^{[3][4][5]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **5,15-diphenylporphyrin**, based on established literature protocols.

Parameter	Value	Reference
Reactants		
Dipyrromethane	1.0 equiv	[6]
Benzaldehyde	1.05 equiv	[6]
Catalyst		
Trifluoroacetic Acid (TFA)	0.8 equiv	[6]
Oxidizing Agent		
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	1.4 equiv	[6]
Solvent	Dichloromethane (DCM)	[6]
Reaction Time		
Condensation	18 hours	[6]
Oxidation	30 minutes	[6]
Temperature	Room Temperature	[6]
Yield	39%	[6]

Experimental Protocol

This protocol details the synthesis of **5,15-diphenylporphyrin** from dipyrromethane and benzaldehyde.

Materials:

- Dipyrromethane
- Benzaldehyde
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Triethylamine
- Silica gel for column chromatography
- Argon gas

Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Septum
- Needles and tubing for argon purging
- Apparatus for column chromatography
- Rotary evaporator

Procedure:

- Reaction Setup:
 - In a 1 L round-bottomed flask equipped with a magnetic stir bar, dissolve dipyrromethane (1.0 g, 6.8 mmol, 1.0 equiv) and benzaldehyde (0.72 mL, 7.1 mmol, 1.05 equiv) in anhydrous dichloromethane (1 L).[\[6\]](#)
 - Protect the flask from light by wrapping it with aluminum foil.[\[6\]](#)
 - Purge the solution with argon gas for 15 minutes to remove dissolved oxygen.[\[6\]](#)
- Acid-Catalyzed Condensation:
 - While maintaining the argon atmosphere, add trifluoroacetic acid (TFA) (0.42 mL, 5.4 mmol, 0.8 equiv) to the reaction mixture.[\[6\]](#)

- Stir the reaction at room temperature for 18 hours. The solution will typically darken during this period, indicating the formation of the porphyrinogen intermediate.[\[7\]](#)
- Oxidation:
 - After the condensation period, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 g, 9.52 mmol, 1.4 equiv) to the mixture.[\[6\]](#)
 - Continue stirring at room temperature for an additional 30 minutes. The solution should turn a deep purple color, characteristic of the porphyrin macrocycle.[\[6\]](#)
- Work-up and Purification:
 - Quench the reaction by adding triethylamine (5 mL).[\[6\]](#)
 - Remove the solvent under reduced pressure using a rotary evaporator.[\[6\]](#)
 - The crude residue is then purified by flash chromatography on a silica gel column.[\[6\]](#)
 - Elute the column with a dichloromethane/ethyl acetate mixture to separate the desired **5,15-diphenylporphyrin** from byproducts.[\[6\]](#)
 - The main purple fraction containing the product is collected.
 - Evaporate the solvent from the collected fraction to yield **5,15-diphenylporphyrin** as a purple solid.

Characterization:

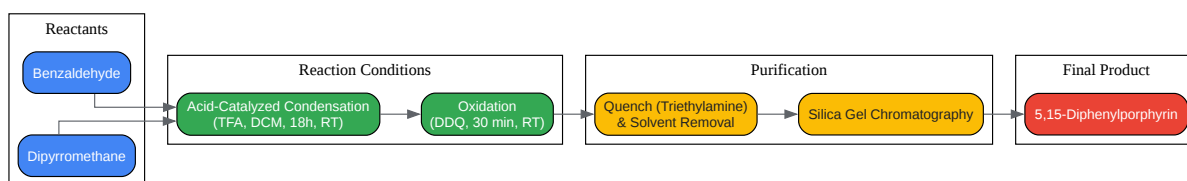
The identity and purity of the synthesized **5,15-diphenylporphyrin** can be confirmed by standard analytical techniques:

- ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyrrolic NH protons in the negative ppm region (around -3 ppm), as well as signals for the β-pyrrolic protons and the phenyl protons in the aromatic region.[\[7\]](#)
- UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like dichloromethane will exhibit a strong Soret band around 400-410 nm and four weaker Q-bands in the 500-650 nm

region, which is typical for free-base porphyrins.[8]

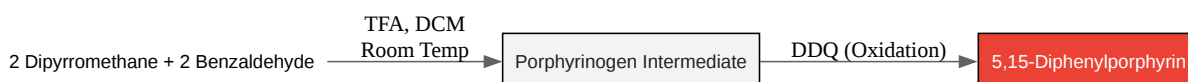
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Visualizations



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Caption: Experimental workflow for the synthesis of **5,15-diphenylporphyrin**.



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Caption: Simplified reaction scheme for **5,15-diphenylporphyrin** synthesis.

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